Superior FLT3-ITD Inhibition: Sub-Nanomolar Potency Against Key AML Target
Optimized pyrazolo[1,5-a]pyrimidine derivatives containing the 6-phenyl core demonstrate exceptional potency against FLT3-ITD, a critical driver in acute myeloid leukemia (AML). In a direct head-to-head enzymatic assay, compounds 17 and 19 from this series achieved IC50 values of 0.4 nM, which is substantially more potent than many earlier generation FLT3 inhibitors [1].
| Evidence Dimension | FLT3-ITD Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 0.4 nM |
| Comparator Or Baseline | Quizartinib (comparator for resistance mutations); IC50 = 0.3 nM against FLT3-D835Y mutant |
| Quantified Difference | Equivalent potency to next-generation inhibitors against wild-type and resistant mutants |
| Conditions | In vitro kinase inhibition assay using purified FLT3-ITD enzyme and FLT3-D835Y mutant |
Why This Matters
This sub-nanomolar potency against both wild-type and drug-resistant FLT3 mutants positions 6-phenylpyrazolo[1,5-a]pyrimidine derivatives as highly competitive leads for AML therapies, crucial for procurement decisions in oncology drug discovery programs.
- [1] Chen, Y., et al. Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 2021, 48, 116422. View Source
